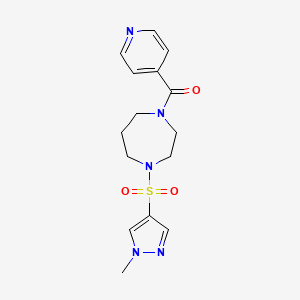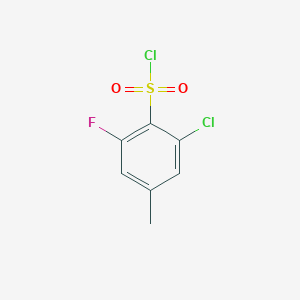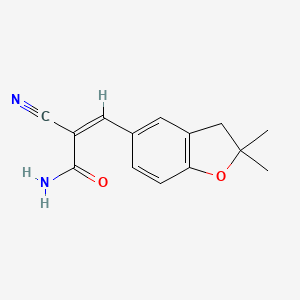
2-(3-Chlorophenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)quinoline-4-carbohydrazide, also known as CPQ, is a heterocyclic compound with a wide range of applications in scientific research. CPQ is a highly versatile compound with a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. CPQ has been used in a variety of studies to investigate the mechanisms of action of various compounds and to study the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
Synthesis of Pyrrolylthieno[2,3-b]-quinoline Derivatives and Antimicrobial Activities : A derivative of 2-(3-Chlorophenyl)quinoline-4-carbohydrazide was utilized in the synthesis of new pyrrolylthieno[2,3-b]-quinoline compounds. Some of these synthesized compounds displayed notable antibacterial and antifungal activities, underscoring their potential in medicinal chemistry (Geies, Bakhite, & El-Kashef, 1998).
Antimicrobial Activity of Quinoline Derivatives with Azole Nucleus : Research involved converting quinoline-2-carbohydrazide to various derivatives, some of which showed good to moderate antimicrobial activity against a variety of microorganisms. This study highlights the versatility of quinoline derivatives, including this compound, in developing potential antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Synthesis of Quinoline Thiosemicarbazide Derivatives : The study involved reacting quinoline-2-carbohydrazide with various isothiocyanates, leading to quinoline thiosemicarbazides with potential biological activity. This research further demonstrates the applications of quinoline derivatives in creating compounds with antimicrobial properties (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).
Synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide Derivatives : This research focused on synthesizing derivatives of 2-propylquinoline-4-carbohydrazide and evaluating their antimicrobial properties. It highlights the potential of these derivatives in drug discovery and their antimicrobial potency (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting neuronal signaling.
Mode of Action
This could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neuronal signaling .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLYGXWLDNERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

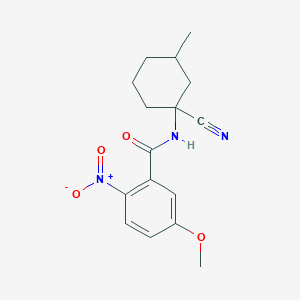
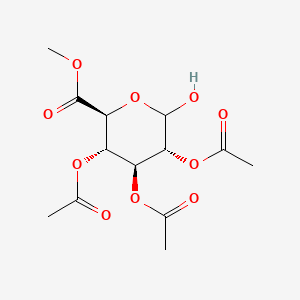

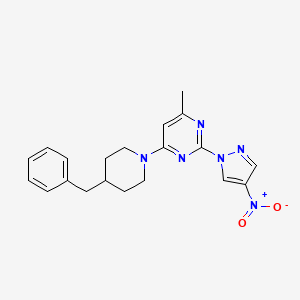
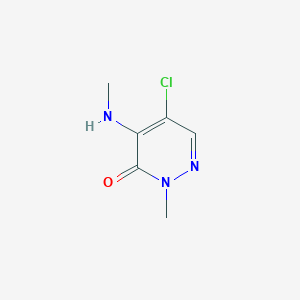

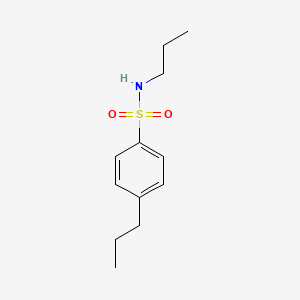
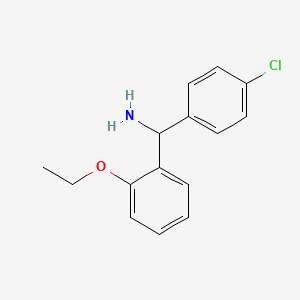

![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)
